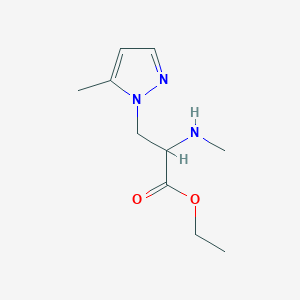
Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, also known by its chemical structure, is a compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 182.22 g/mol
This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate. One common method involves the reaction of 5-methylpyrazole with ethyl 3-bromo-2-(methylamino)propanoate. The bromine atom is replaced by the pyrazole ring, resulting in the desired product.
Reaction Conditions::- Reactants: 5-methylpyrazole, ethyl 3-bromo-2-(methylamino)propanoate
- Solvent: Organic solvent (e.g., dichloromethane)
- Catalyst: Base (e.g., sodium hydroxide)
- Temperature: Room temperature
- Workup: Filtration, solvent evaporation
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid or converted to other functional groups.
Reduction Reactions: Reduction of the carbonyl group can yield the alcohol derivative.
Oxidation Reactions: Oxidation of the alcohol group can lead to the corresponding aldehyde or carboxylic acid.
Common reagents and conditions depend on the specific transformation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Biological Studies: It may act as a ligand for specific receptors or enzymes.
Industry: Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate could serve as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are no direct analogs, similar pyrazole derivatives exist, such as 5-methylpyrazole and other esters. the unique combination of the methylamino group and the pyrazole ring sets Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate apart.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3 |
InChI Key |
HBGAEOFHOMRBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=CC=N1)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


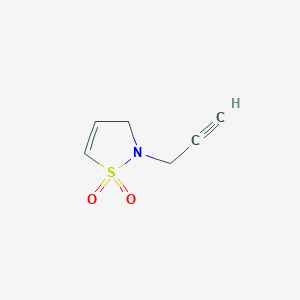
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
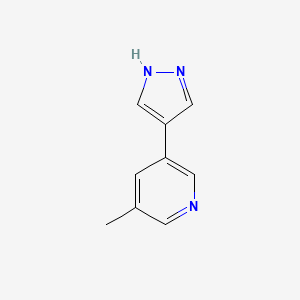

![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
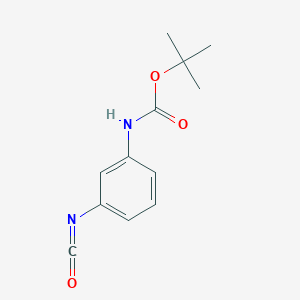
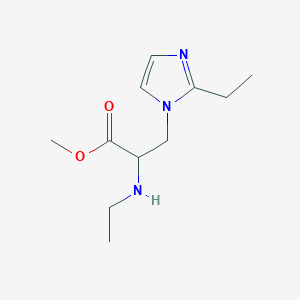
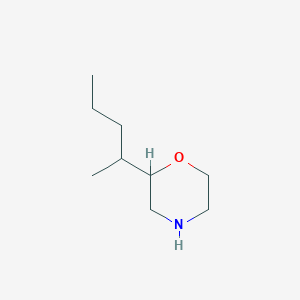
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

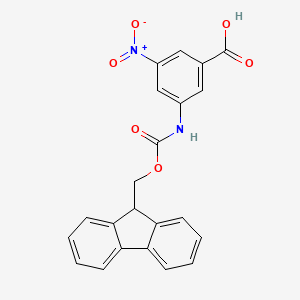
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
